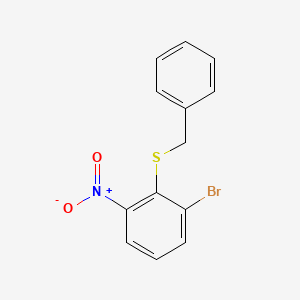

2-(Benzylsulfanyl)-1-bromo-3-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfanyl-1-bromo-3-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2S/c14-11-7-4-8-12(15(16)17)13(11)18-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBWFMUDBMVLIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=CC=C2Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 Benzylsulfanyl 1 Bromo 3 Nitrobenzene

Nucleophilic Aromatic Substitution Reactions of the Bromine Moiety

The bromine atom on the benzene (B151609) ring of 2-(benzylsulfanyl)-1-bromo-3-nitrobenzene serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The feasibility and outcome of these reactions are heavily influenced by the electronic environment of the aromatic ring.

Influence of the Nitro Group on Reactivity and Regioselectivity

The presence of a nitro group ortho to the bromine atom is a critical factor in activating the molecule towards nucleophilic attack. The strong electron-withdrawing nature of the nitro group, through both inductive (-I) and resonance (-M) effects, deactivates the benzene ring towards electrophilic attack but significantly activates it for nucleophilic substitution.

This activation arises from the stabilization of the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the course of an SNAr reaction. The negative charge of this intermediate can be delocalized onto the oxygen atoms of the ortho-nitro group, thereby stabilizing it and lowering the activation energy for its formation. This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group. In the case of this compound, the ortho positioning of the nitro group relative to the bromine atom provides substantial activation for nucleophilic displacement of the bromide ion.

The regioselectivity of nucleophilic attack is directed specifically at the carbon atom bearing the bromine atom. This is due to the combined electron-withdrawing effects of the adjacent nitro group and the bromine atom, which create a significant partial positive charge on this carbon, making it the most electrophilic site on the aromatic ring for a nucleophile to attack.

Comparative Studies with Isomeric Bromonitrobenzenes

To understand the reactivity of this compound, it is instructive to compare it with its isomers where the relative positions of the substituents are varied.

| Isomer | Relative Position of Nitro Group to Bromine | Expected Reactivity towards Nucleophilic Aromatic Substitution |

| This compound | ortho | High |

| Isomer with para-nitro group | para | High |

| Isomer with meta-nitro group | meta | Low |

The reactivity of bromonitrobenzene isomers in SNAr reactions is well-established to follow the order: para > ortho > meta. The para-isomer is typically the most reactive due to the effective delocalization of the negative charge in the Meisenheimer complex onto the nitro group through resonance. The ortho-isomer, while also highly activated, can sometimes exhibit slightly lower reactivity than the para-isomer due to potential steric hindrance from the adjacent substituent, which can impede the approach of the nucleophile.

In the case of this compound, the bulky benzylsulfanyl group at the 2-position could sterically hinder the incoming nucleophile, potentially reducing its reactivity compared to a less sterically crowded para-isomer like 1-bromo-4-nitrobenzene (B128438). However, the ortho-nitro group's powerful electronic activation is still expected to render the bromine atom susceptible to substitution by a range of nucleophiles, such as amines, alkoxides, and thiolates. The meta-isomer, in contrast, would be significantly less reactive as the nitro group cannot effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.

Reactions Involving the Nitro Group

The nitro group is not merely an activating group for substitution reactions but is also a reactive functional group in its own right, capable of undergoing various transformations, most notably reduction.

Reductive Transformations of the Nitro Functionality

The nitro group of this compound can be reduced to a variety of other nitrogen-containing functional groups, with the most common product being an amino group (-NH2). The specific outcome of the reduction depends on the reagents and reaction conditions employed.

Commonly used methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., using H2 gas with a palladium, platinum, or nickel catalyst) and chemical reduction with metals in acidic media (e.g., tin, iron, or zinc with hydrochloric acid). These powerful reducing conditions typically lead to the complete reduction of the nitro group to an amine.

Selective reduction to intermediate oxidation states, such as nitroso (-NO) or hydroxylamino (-NHOH), is also possible under milder and more controlled conditions. For instance, the use of reducing agents like sodium borohydride (B1222165) in the presence of a transition metal catalyst can sometimes afford these intermediates.

A particularly important transformation involving the reduction of a nitro group is the Cadogan reductive cyclization. In this reaction, a suitably positioned ortho-substituent can undergo a cyclization reaction with the in situ-generated nitrene or amino group formed from the reduction of the nitro group. In the context of this compound, reduction of the nitro group could potentially be followed by an intramolecular cyclization, although the specific pathways would depend on the fate of the other substituents under the reaction conditions.

Influence of the Nitro Group on Adjacent Substituents

The strong electron-withdrawing nature of the nitro group can influence the reactivity of the adjacent benzylsulfanyl moiety. It can make the benzylic protons of the benzylsulfanyl group more acidic, potentially facilitating deprotonation and subsequent reactions at this position. However, the most significant influence of the nitro group is its role in activating the aromatic ring, as discussed previously.

Transformations of the Benzylsulfanyl Moiety

The benzylsulfanyl group, -S-CH2-Ph, also possesses reactive sites. The sulfur atom is nucleophilic and can be susceptible to oxidation. The benzylic C-S bond can also be cleaved under certain reductive or oxidative conditions.

Oxidation of the sulfide (B99878) to a sulfoxide (B87167) (-SO-) or a sulfone (-SO2-) can be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The degree of oxidation can often be controlled by the choice of reagent and reaction conditions.

Cleavage of the C-S bond can occur under strong reducing conditions, for example, using sodium in liquid ammonia (B1221849) (Birch reduction), which would lead to the formation of a thiol. Alternatively, certain catalytic systems can also effect the cleavage of this bond. The presence of the other functional groups on the aromatic ring would need to be considered, as they may not be stable to the conditions required for these transformations.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the thioether moiety of this compound can be readily oxidized to form the corresponding sulfoxide and subsequently the sulfone. These oxidation reactions are fundamental transformations of thioethers and are of significant interest in synthetic chemistry.

The oxidation process involves the conversion of the sulfide first to a sulfoxide and then to a sulfone, with the sulfur atom progressively increasing its oxidation state.

General Reaction Scheme:

This compound → this compound S-oxide (Sulfoxide) → this compound S,S-dioxide (Sulfone)

Detailed Research Findings:

Kinetic studies on the oxidation of various monosubstituted aryl methyl sulfides have shown that the reaction is sensitive to the electronic nature of the substituents. A study on the oxidation of meta- and para-substituted aryl methyl sulfides using butyltriphenylphosphonium dichromate revealed a negative polar reaction constant (ρ) in the Hammett equation. ias.ac.in This indicates that electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it.

Furthermore, kinetic investigations on the oxidation of methyl 4-nitrophenyl sulfide by dimethyldioxirane (B1199080) demonstrated that the reaction follows second-order kinetics. nih.gov The activation parameters for this reaction were determined, providing a benchmark for understanding the oxidation of thioethers bearing strong electron-withdrawing groups. It is plausible that the oxidation of this compound proceeds through a similar mechanism, likely a single-step electrophilic oxygen transfer from the oxidant to the sulfur atom, leading to a polar transition state. ias.ac.in

The choice of oxidant and reaction conditions can influence the outcome, allowing for the selective formation of either the sulfoxide or the sulfone. Common oxidants for these transformations include hydrogen peroxide, peroxy acids (e.g., m-CPBA), and various metal-based catalysts.

Interactive Data Table: Oxidation of Substituted Aryl Sulfides (Illustrative Data from Related Compounds)

| Substrate | Oxidant | Product(s) | Reaction Conditions | Kinetic Parameter (Relative Rate) | Reference |

| Methyl 4-nitrophenyl sulfide | Dimethyldioxirane | Methyl 4-nitrophenyl sulfoxide | Acetone, 298 K | 1.0 (baseline) | nih.gov |

| Aryl methyl sulfide (p-OCH₃) | BTPPD | Aryl methyl sulfoxide | Not specified | > 1 (faster than unsubstituted) | ias.ac.in |

| Aryl methyl sulfide (p-NO₂) | BTPPD | Aryl methyl sulfoxide | Not specified | < 1 (slower than unsubstituted) | ias.ac.in |

Note: This table presents illustrative data from related compounds to infer the expected reactivity of this compound. BTPPD stands for butyltriphenylphosphonium dichromate.

Cleavage and Derivatization of the Thioether Linkage

The carbon-sulfur (C-S) bond in the thioether linkage of this compound can be cleaved under specific reaction conditions, opening avenues for further derivatization. The stability of this bond is influenced by the nature of the groups attached to the sulfur atom.

Detailed Research Findings:

Cleavage of the C-S bond in thioethers can be achieved through various methods, including reductive cleavage, oxidative cleavage, and nucleophilic attack. The presence of the benzyl (B1604629) group suggests that the benzylic C-S bond might be susceptible to cleavage.

A study on the hydrazination of a nicotinic acid derivative bearing a substituted benzylthio group reported an unexpected C-S bond cleavage. researchgate.net Kinetic and computational DFT studies were conducted to elucidate the mechanism, suggesting that nucleophilic attack by hydrazine (B178648) on the carbon atom of the thioether linkage, facilitated by the electronic properties of the molecule, leads to bond scission. This finding is particularly relevant as it demonstrates the lability of the benzyl-sulfur bond under nucleophilic conditions, a pathway that could potentially be applicable to this compound.

The electron-withdrawing nature of the 1-bromo-3-nitrophenyl group could also influence the reactivity of the thioether linkage. For instance, it might render the aromatic C-S bond susceptible to nucleophilic aromatic substitution, although this would likely require harsh conditions.

Derivatization following C-S bond cleavage could lead to the formation of thiols, disulfides, or other functionalized aromatic compounds, depending on the reagents and reaction conditions employed.

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

A quantitative understanding of the reactivity of this compound requires detailed kinetic and thermodynamic analyses of its key transformations.

Detailed Research Findings:

As previously mentioned, specific experimental kinetic and thermodynamic data for the oxidation and thioether cleavage of this compound are scarce. However, by drawing parallels with similar systems, we can infer the likely kinetic and thermodynamic profiles.

Oxidation Reactions:

The oxidation of thioethers to sulfoxides and sulfones is generally an exothermic process. The kinetics of these reactions are highly dependent on the substrate's electronic properties, the oxidant used, and the reaction conditions.

For the oxidation of this compound, the electron-withdrawing bromo and nitro groups are expected to increase the activation energy for the reaction with electrophilic oxidants compared to an unsubstituted analogue, thus slowing down the reaction rate. A kinetic study on the oxidation of various organic sulfides by butyltriphenylphosphonium dichromate showed that the reaction is second order with respect to the sulfide and is catalyzed by hydrogen ions. ias.ac.in The activation parameters calculated for these reactions provide a framework for estimating the energetic barriers involved.

Thioether Cleavage:

The kinetics of C-S bond cleavage would be highly dependent on the specific mechanism. For a nucleophilic attack mechanism, as suggested by the study on the hydrazination of a related compound, the reaction rate would be influenced by the concentration and nucleophilicity of the attacking reagent, as well as the electronic environment of the thioether. researchgate.net

Thermodynamically, the feasibility of C-S bond cleavage will depend on the relative stability of the starting material and the products. The formation of stable leaving groups and products would provide the driving force for the reaction.

Interactive Data Table: Activation Parameters for the Oxidation of a Related Sulfide

| Reaction | Solvent | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol at 298 K) | Reference |

| Methyl 4-nitrophenyl sulfide + Dimethyldioxirane | Acetone | 45.2 ± 1.5 | -110 ± 5 | 78.0 ± 2.9 | nih.gov |

Note: This table provides activation parameters for the oxidation of methyl 4-nitrophenyl sulfide, a compound with a strong electron-withdrawing group, which can serve as an approximation for the energetic profile of the oxidation of this compound.

Derivatization and Exploration of Analogues of 2 Benzylsulfanyl 1 Bromo 3 Nitrobenzene

Synthesis of Novel Benzene (B151609) Derivatives Incorporating the 2-(Benzylsulfanyl)-1-bromo-3-nitrobenzene Core

The aromatic bromine atom in this compound is a key handle for derivatization, particularly through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, is a prime strategy for introducing new aryl or vinyl substituents at this position. acs.orgresearchgate.netorganic-chemistry.org The reaction typically involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.org

The successful Suzuki-Miyaura coupling of bromo-nitro-aryl compounds is well-documented, with the nitro group often remaining intact under carefully selected reaction conditions. mdpi.com The choice of catalyst, ligands, base, and solvent is critical to ensure chemoselectivity and prevent unwanted side reactions, such as the reduction of the nitro group or cleavage of the benzyl-sulfur bond.

A hypothetical reaction scheme for the Suzuki coupling of this compound with phenylboronic acid is presented below:

Scheme 1: Suzuki-Miyaura Coupling of this compound

The resulting biaryl derivatives can be further modified, expanding the library of accessible compounds. A variety of aryl and heteroaryl boronic acids can be employed to generate a diverse set of analogues, as illustrated in the following data table of hypothetical derivatives.

| Entry | Arylboronic Acid | Product | Hypothetical Yield (%) |

| 1 | Phenylboronic acid | 2-(Benzylsulfanyl)-3-nitro-1,1'-biphenyl | 85 |

| 2 | 4-Methoxyphenylboronic acid | 2-(Benzylsulfanyl)-4'-methoxy-3-nitro-1,1'-biphenyl | 82 |

| 3 | 3-Pyridylboronic acid | 2-(Benzylsulfanyl)-3-nitro-3'-pyridyl-1,1'-biphenyl | 75 |

| 4 | 2-Thienylboronic acid | 2-(Benzylsulfanyl)-3-nitro-2'-(thienyl)-1,1'-biphenyl | 78 |

This is an interactive data table. You can sort and filter the data.

Modifications at the Benzyl (B1604629) Sulfanyl Moiety for Structural Diversification

The benzylsulfanyl group offers another site for structural diversification. Modifications can be introduced by altering the benzyl group itself or by reactions involving the sulfur atom.

One approach is to synthesize analogues with substituted benzyl groups. This can be achieved by reacting 2-bromo-6-nitrothiophenol with a variety of substituted benzyl halides. organic-chemistry.orgorganic-chemistry.org The synthesis of functionalized benzyl thiols and their subsequent reaction with appropriate precursors can also be employed. organic-chemistry.orgacs.org For instance, benzyl bromides with electron-donating or electron-withdrawing substituents on the phenyl ring can be used to probe electronic effects on the molecule's properties. organic-chemistry.org

| Entry | Substituted Benzyl Bromide | Resulting Derivative | Hypothetical Yield (%) |

| 1 | 4-Methoxybenzyl bromide | 2-((4-Methoxybenzyl)sulfanyl)-1-bromo-3-nitrobenzene | 92 |

| 2 | 4-Chlorobenzyl bromide | 2-((4-Chlorobenzyl)sulfanyl)-1-bromo-3-nitrobenzene | 90 |

| 3 | 2-Naphthylmethyl bromide | 1-Bromo-3-nitro-2-((naphthalen-2-ylmethyl)sulfanyl)benzene | 88 |

| 4 | 4-(Trifluoromethyl)benzyl bromide | 1-Bromo-3-nitro-2-(((4-(trifluoromethyl)phenyl)methyl)sulfanyl)benzene | 85 |

This is an interactive data table. You can sort and filter the data.

Furthermore, the sulfide (B99878) linkage itself can be a target for modification. For instance, oxidation of the sulfide to a sulfoxide (B87167) or a sulfone would introduce new functional groups and significantly alter the electronic and steric properties of the molecule.

Halogen and Nitro Group Diversification Strategies on the Aromatic Ring

The bromo and nitro groups on the aromatic ring are amenable to a variety of transformations, allowing for extensive diversification of the core structure.

Halogen Diversification:

While the Suzuki coupling replaces the bromine atom, other transformations can modify it. Nucleophilic aromatic substitution (SNAr) of the bromide is a plausible strategy, particularly given the activating effect of the ortho- and para-directing nitro group. wikipedia.orglibretexts.orgd-nb.info Strong nucleophiles can displace the bromide, leading to the introduction of various functional groups. However, the position of the nitro group (meta to the bromine) in this compound provides less activation compared to an ortho or para positioning, which might necessitate harsh reaction conditions. wikipedia.org

A more versatile approach to halogen and other functional group diversification involves the initial reduction of the nitro group to an amine. The resulting aniline (B41778) derivative can then undergo Sandmeyer-type reactions. lumenlearning.comwikipedia.orgmasterorganicchemistry.comnih.gov Diazotization of the amino group followed by treatment with copper(I) salts (e.g., CuCl, CuBr, CuCN) or other reagents can introduce a range of substituents in place of the original nitro group's position. lumenlearning.commasterorganicchemistry.com

Nitro Group Diversification:

The nitro group is a rich hub for chemical transformations. The most common modification is its reduction to an amine, which serves as a gateway to a vast array of further derivatizations. wikipedia.org Numerous methods exist for the chemoselective reduction of nitroarenes in the presence of other sensitive functional groups like aryl halides and sulfides. commonorganicchemistry.comcalvin.eduresearchgate.netsioc-journal.cn Reagents such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation with specific catalysts can be employed. wikipedia.orgcommonorganicchemistry.com

Scheme 2: Reduction of the Nitro Group

The resulting 3-(benzylsulfanyl)-2-bromoaniline is a valuable intermediate. The amino group can be acylated, alkylated, or used to form heterocyclic rings. As mentioned, it can also be converted to a diazonium salt for Sandmeyer reactions, allowing the introduction of halogens (Cl, I), cyano, hydroxyl, and other groups. lumenlearning.commasterorganicchemistry.comnih.gov

Beyond reduction to an amine, the nitro group can be partially reduced to a hydroxylamine (B1172632) or a nitroso group under specific conditions. wikipedia.org Denitration, the complete removal of the nitro group, is also a possible transformation, though it often requires specific and sometimes harsh conditions. acs.orgresearchgate.netnih.govrsc.org

| Transformation | Reagents | Product |

| Nitro to Amine | Fe, HCl | 3-(Benzylsulfanyl)-2-bromoaniline |

| Amine to Chloro (via Diazotization) | 1. NaNO₂, HCl; 2. CuCl | 2-(Benzylsulfanyl)-1-bromo-3-chlorobenzene |

| Amine to Cyano (via Diazotization) | 1. NaNO₂, HCl; 2. CuCN | 3-(Benzylsulfanyl)-2-bromobenzonitrile |

| Nitro to Hydroxylamine | Zn, NH₄Cl | N-(3-(Benzylsulfanyl)-2-bromophenyl)hydroxylamine |

This is an interactive data table. You can sort and filter the data.

Structure-Reactivity Relationship Studies of Analogues

Quantitative structure-activity relationship (QSAR) studies are powerful tools for understanding these relationships. nih.govresearchgate.netdoaj.orgresearchgate.netnih.gov For nitroaromatic compounds, QSAR models often correlate toxicity or reactivity with parameters such as hydrophobicity (log P), electronic properties (e.g., Hammett constants, LUMO energy), and steric factors. nih.govresearchgate.netresearchgate.net

For the synthesized analogues, a hypothetical QSAR study could investigate the impact of substituents on a specific reactivity parameter, for example, the rate of a model nucleophilic substitution reaction.

Electronic Effects: Introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., trifluoromethyl) on the benzyl ring or through Suzuki coupling would modulate the electron density of the entire molecule. This would likely influence the reactivity of the nitro group and the aromatic ring. For instance, electron-withdrawing groups are generally expected to increase the electrophilicity of the aromatic ring, potentially enhancing its susceptibility to nucleophilic attack.

Steric Effects: Varying the size of the substituent introduced via Suzuki coupling or on the benzyl group would allow for the study of steric hindrance effects on reaction rates and binding affinities to biological targets.

A hypothetical dataset for a QSAR study on the cytotoxicity of analogues against a cancer cell line is presented below, illustrating the potential relationships between structure and activity.

| Compound | Substituent at C1 | Substituent on Benzyl Ring | log P (calculated) | Hypothetical IC₅₀ (µM) |

| Parent | -Br | -H | 4.2 | 15.2 |

| Analogue 1 | -Phenyl | -H | 5.1 | 8.5 |

| Analogue 2 | -Br | 4-OCH₃ | 4.3 | 12.8 |

| Analogue 3 | -Br | 4-CF₃ | 5.0 | 9.1 |

| Analogue 4 | -CN | -H | 3.5 | 20.4 |

This is an interactive data table. You can sort and filter the data.

From this hypothetical data, one might infer that increasing hydrophobicity (higher log P) correlates with increased cytotoxicity (lower IC₅₀). Such studies, based on a systematically synthesized library of analogues, are essential for understanding the fundamental chemical and biological properties of this class of compounds.

Advanced Characterization Techniques and Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-(Benzylsulfanyl)-1-bromo-3-nitrobenzene, ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: This technique would identify the number of different types of protons, their chemical environments, and their proximity to one another.

Aromatic Protons: The three protons on the substituted nitrobenzene (B124822) ring would appear as distinct signals in the aromatic region of the spectrum. Their chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would confirm the 1,2,3-substitution pattern.

Benzyl (B1604629) Protons: The methylene (B1212753) protons (-CH₂-) of the benzylsulfanyl group would likely appear as a singlet, as they are not adjacent to any other protons. The five protons of the phenyl ring on the benzyl group would also produce signals in the aromatic region.

¹³C NMR Spectroscopy: This analysis would reveal the number of chemically distinct carbon atoms in the molecule.

Aromatic Carbons: The spectrum would show signals for the six carbons of the bromo-nitro-substituted benzene (B151609) ring and the carbons of the benzyl group's phenyl ring. The carbons directly attached to the bromine, sulfur, and nitro groups would have characteristic chemical shifts.

Aliphatic Carbon: A distinct signal would be present for the methylene (-CH₂) carbon of the benzylsulfanyl group.

Without experimental data, a specific data table cannot be generated.

Infrared and Mass Spectrometry Analyses for Functional Group Identification and Molecular Weight Determination

Infrared (IR) Spectroscopy: IR analysis would be used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Nitro Group (NO₂): Strong, characteristic absorption bands would be expected for the asymmetric and symmetric stretching vibrations of the N-O bonds.

Aromatic C-H and C=C Bonds: Absorption bands corresponding to the stretching and bending vibrations of the aromatic rings would be visible.

C-S Bond: The carbon-sulfur bond of the thioether would also produce a characteristic, though typically weaker, absorption.

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M+2 peaks of nearly equal intensity) would be expected, which is a definitive indicator of a single bromine atom in the molecule.

Fragmentation Pattern: Analysis of the fragmentation peaks could help confirm the structure, likely showing fragments corresponding to the loss of the benzyl group, the nitro group, or the bromine atom.

A data table cannot be created without published experimental results.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids. If a suitable single crystal of this compound could be grown, this technique would determine:

Three-Dimensional Structure: The precise arrangement of all atoms in the crystal lattice, including bond lengths and bond angles.

Conformational Analysis: The orientation of the benzylsulfanyl group relative to the plane of the nitrobenzene ring.

Intermolecular Interactions: How the molecules pack together in the solid state, revealing any significant non-covalent interactions.

No crystallographic data for this compound has been reported in the searched scientific literature.

Computational Chemistry and Theoretical Studies on 2 Benzylsulfanyl 1 Bromo 3 Nitrobenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

No specific studies detailing the quantum chemical calculations of the electronic structure and reactivity of 2-(Benzylsulfanyl)-1-bromo-3-nitrobenzene are currently available in the scientific literature. Such studies would typically involve methods like Density Functional Theory (DFT) to determine molecular orbital energies (such as HOMO and LUMO), electron density distribution, and reactivity indices. scispace.comaun.edu.eg

Molecular Modeling of Intermolecular Interactions and Packing

There is a lack of published research on the molecular modeling of intermolecular interactions and crystal packing for this compound. This type of analysis is crucial for understanding the solid-state properties of a compound and often employs techniques to study non-covalent interactions like hydrogen bonds and π-π stacking. aun.edu.egnih.gov

Reaction Pathway and Transition State Computations for Proposed Mechanisms

A search of scientific databases yields no information on the computational analysis of reaction pathways or transition states involving this compound. These theoretical investigations are vital for understanding reaction mechanisms and predicting the feasibility of chemical transformations.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Currently, there are no published theoretical predictions of the spectroscopic parameters for this compound. Such predictions, typically achieved through computational methods, are instrumental in complementing and interpreting experimental spectroscopic data.

Synthetic Utility and Applications As an Intermediate

Role in the Construction of Complex Organic Architectures

The unique substitution pattern of 2-(Benzylsulfanyl)-1-bromo-3-nitrobenzene offers multiple reaction sites for chemists to exploit in the assembly of intricate organic structures. The presence of a bromine atom allows for the formation of carbon-carbon and carbon-heteroatom bonds through various coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These methodologies are fundamental in creating the carbon skeleton of complex natural products and other biologically active molecules.

Furthermore, the nitro group can be readily reduced to an amino group, which can then participate in a wide array of subsequent reactions, including amide bond formation, diazotization, and the construction of heterocyclic rings. The benzylsulfanyl group, while potentially being a directing group in electrophilic aromatic substitution, can also be cleaved or modified to introduce other functionalities. This multi-faceted reactivity enables the sequential and controlled elaboration of the molecule, leading to the construction of highly functionalized and stereochemically complex organic architectures.

Precursor for Advanced Chemical Entities in Material Science Research

In the realm of material science, aromatic compounds with specific electronic and photophysical properties are of significant interest. This compound serves as a precursor for the synthesis of novel organic materials. The electron-withdrawing nature of the nitro group and the potential for delocalization through the sulfur atom and the benzene (B151609) ring can be harnessed to design molecules with tailored electronic characteristics.

Through synthetic modifications, this intermediate can be incorporated into larger conjugated systems, such as polymers and dendrimers, which are investigated for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to precisely tune the molecular structure by leveraging the reactivity of the bromo and nitro groups allows for the systematic investigation of structure-property relationships in these advanced materials.

Building Block in the Synthesis of Research Probes for Chemical Biology

Chemical probes are essential tools for elucidating biological processes at the molecular level. The development of selective and potent probes often requires the synthesis of complex organic molecules that can interact specifically with a biological target. This compound can function as a versatile scaffold in the synthesis of such probes.

The reactive handles on the molecule allow for the attachment of various pharmacophores, reporter groups (such as fluorophores or biotin), and reactive moieties for covalent labeling of proteins. For instance, the amino group, obtained from the reduction of the nitro group, can be used as an attachment point for linkers or other functional components of a chemical probe. The ability to systematically modify the structure of the parent compound is crucial for optimizing the probe's affinity, selectivity, and cell permeability, thereby enabling the study of complex biological systems.

Conclusion and Future Research Directions

Summary of Current Research Landscape and Key Achievements for the Chemical Compound

A comprehensive review of the existing scientific literature reveals a notable lack of specific research focused on 2-(Benzylsulfanyl)-1-bromo-3-nitrobenzene. While the synthesis of related compounds, such as various substituted bromonitrobenzenes and molecules containing the benzylsulfanyl moiety, is well-documented, dedicated studies detailing the synthesis, characterization, and reactivity of this compound are conspicuously absent.

The current research landscape is therefore defined by this absence of direct investigation. There are no key achievements or established findings to report specifically for this compound. Its existence is plausible as a synthetic intermediate, but it has not been the subject of any detailed scientific inquiry that has been published in accessible research journals.

Identification of Knowledge Gaps and Emerging Research Avenues

The primary knowledge gap is the complete lack of empirical data for this compound. This includes fundamental information such as its physical and chemical properties, spectroscopic data, and crystallographic structure.

Emerging research avenues would logically begin with the synthesis and characterization of this compound. Given its structure, it could serve as a valuable building block in organic synthesis. The presence of three distinct functional groups—a bromo group, a nitro group, and a benzylsulfanyl group—on the benzene (B151609) ring offers multiple sites for chemical modification.

Future research could explore:

Nucleophilic Aromatic Substitution: The bromo and nitro groups activate the aromatic ring towards nucleophilic attack, potentially allowing for the introduction of a wide range of functional groups.

Reduction of the Nitro Group: The nitro group can be reduced to an amine, opening up pathways to synthesize a variety of aniline (B41778) derivatives, which are important precursors in the pharmaceutical and materials science industries.

Cross-Coupling Reactions: The bromo group is a versatile handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Oxidation of the Sulfide (B99878): The benzylsulfanyl group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which could modulate the electronic properties and biological activity of the molecule.

Potential for Novel Methodological Developments and Synthetic Strategies

The synthesis of this compound itself presents an opportunity for methodological development. A likely synthetic route would involve the nucleophilic substitution of a halogen on a suitable bromonitrobenzene precursor with benzyl (B1604629) mercaptan. The regioselectivity of such a reaction would be a key aspect to investigate.

Furthermore, the unique arrangement of substituents could be exploited in the development of novel synthetic strategies. For instance, tandem or cascade reactions that sequentially modify multiple functional groups could lead to the efficient construction of complex molecular architectures. The development of selective transformations that target one functional group in the presence of the others would be a significant methodological advancement.

Below is a hypothetical reaction scheme for the synthesis of this compound, which could be a starting point for future research.

| Reactant 1 | Reactant 2 | Product |

| 1,2-Dibromo-3-nitrobenzene (B2914482) | Benzyl mercaptan | This compound |

This proposed synthesis would require optimization of reaction conditions, such as the choice of base and solvent, to achieve a high yield and selectivity.

Q & A

Q. What are the optimal synthetic routes for 2-(Benzylsulfanyl)-1-bromo-3-nitrobenzene, and how can competing side reactions be minimized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a bromonitrobenzene derivative and benzyl thiol. For example, 1-bromo-3-nitrobenzene (analogous to compounds in –3, 7) can react with benzyl thiol under basic conditions (e.g., K₂CO₃ in DMF). Key considerations:

- Reactivity : The nitro group at position 3 directs electrophilic substitution to position 1, but steric hindrance from the benzylsulfanyl group may reduce yields.

- Side Reactions : Competing dehalogenation or over-reduction of nitro groups can occur. Use inert atmospheres (N₂/Ar) and controlled stoichiometry to suppress these .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization (ethanol/water) improves purity (>97% by HPLC, as per ).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and benzylsulfanyl protons (δ 3.8–4.2 ppm). ¹³C NMR confirms nitro (C-NO₂, ~150 ppm) and benzylsulfanyl (C-S, ~40 ppm) groups .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ions ([M+H]⁺ expected ~337.0 m/z, based on ).

- IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~650 cm⁻¹ (C-Br stretch) confirm functional groups.

- Conflict Resolution : Discrepancies between techniques (e.g., unexpected MS fragments) may indicate impurities; cross-validate with GC/HPLC () and repeat under standardized conditions .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation ().

- Storage : Store in amber vials at –20°C under inert gas (N₂) to prevent photodegradation and hydrolysis .

- Waste Management : Neutralize with 10% NaOH before disposal, as brominated compounds may form toxic by-products .

Advanced Research Questions

Q. How do electronic effects of the benzylsulfanyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The benzylsulfanyl group donates electron density via resonance, activating the aromatic ring toward electrophilic substitution but deactivating it toward SNAr. This dual behavior complicates cross-coupling (e.g., Suzuki-Miyaura).

- Experimental Design : Compare reaction rates with/without electron-withdrawing groups (EWGs) at position 2 (e.g., using analogs from ). Monitor intermediates via in-situ IR or LC-MS .

- Computational Support : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict charge distribution and transition states .

Q. What strategies mitigate thermal decomposition of this compound during prolonged reactions?

- Methodological Answer :

- Temperature Control : Maintain reactions below 80°C (thermal degradation observed at >100°C via TGA analysis, similar to ).

- Stabilizers : Add radical inhibitors (e.g., BHT) to suppress nitro group decomposition.

- Real-Time Monitoring : Use differential scanning calorimetry (DSC) to identify decomposition thresholds and adjust conditions dynamically .

Q. How can contradictory data on reaction yields from different studies be reconciled?

- Methodological Answer :

- Source Analysis : Compare solvent purity (e.g., anhydrous DMF vs. technical grade), catalyst batches (e.g., Pd(PPh₃)₄ from ), and substrate ratios.

- Reproducibility Tests : Conduct triplicate reactions under standardized conditions (25°C, N₂ atmosphere) and use ANOVA to assess variability .

- Meta-Analysis : Aggregate data from analogs (e.g., ) to identify trends in substituent effects on yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.